molecular formula C12H15NO3S B2477128 5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863451-45-0

5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

Cat. No. B2477128
CAS RN: 863451-45-0
M. Wt: 253.32
InChI Key: MERHYPLHGBOZHG-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the 2,3-dihydrobenzo[b][1,4]dioxine . These types of compounds are often studied for their biological activity .


Synthesis Analysis

While specific synthesis information for “5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide” is not available, similar compounds have been synthesized via reactions of aryloxymethylthiiranes and N-bromosuccinimide (NBS) in DMSO under microwave irradiation .


Molecular Structure Analysis

The molecular structure of the compound would likely be similar to other 2,3-dihydrobenzo[b][1,4]dioxine derivatives .

Scientific Research Applications

CB2-Selective Ligands in Medicinal Chemistry

The compound’s extended side chains make it an interesting scaffold for developing ligands targeting the CB2 receptor. Researchers have synthesized naphthalene, dihydrobenzodioxine, and fluorene derivatives based on this structure. Notably, compounds 6a and 18b demonstrated submicromolar Ki values and high selectivity toward CB2 receptors . These findings open avenues for designing novel CB2 ligands with enhanced potency and selectivity.

Molecular Modeling and Drug Design

Constructing computational models based on this compound’s structure can aid in understanding its interactions with biological targets. Researchers could use these models for structure-activity relationship (SAR) interpretation and drug optimization.

Future Directions

The future directions for this compound could involve further study of its synthesis, properties, and potential biological activity. It could serve as a template to develop new ligands with enhanced potency and selectivity .

properties

IUPAC Name

1,1-dioxo-5-propyl-2,3-dihydro-1λ6,5-benzothiazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-2-8-13-10-5-3-4-6-11(10)17(15,16)9-7-12(13)14/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERHYPLHGBOZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

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